molecular formula C24H25N3O3 B2773260 2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide CAS No. 1206998-75-5

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide

Cat. No.: B2773260
CAS No.: 1206998-75-5
M. Wt: 403.482
InChI Key: NRIYJYVTSNYTRH-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxy group, a phenylpropyl group, and a ureido group attached to a benzamide core.

Scientific Research Applications

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide” would depend on its intended use. For example, many benzamide derivatives have been used in medical, industrial, biological, and potential drug industries .

Future Directions

The future directions for research on “2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide” could include exploring its potential uses in various fields such as medicine, industry, and biology, based on the properties of benzamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ureido Group:

    Attachment of the Phenylpropyl Group: Finally, the phenylpropyl group is introduced via a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine derivative.

    Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-((4-(3-methylureido)phenyl)sulfonyl)benzamide
  • N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide

Uniqueness

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[2-(3-phenylpropylcarbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-30-22-16-8-5-13-19(22)23(28)26-20-14-6-7-15-21(20)27-24(29)25-17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIYJYVTSNYTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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